molecular formula C17H15Cl2NO5S B4872440 Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate

Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate

Cat. No.: B4872440
M. Wt: 416.3 g/mol
InChI Key: IWRZCLRHSOBTFD-UHFFFAOYSA-N
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Description

Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a phenacyl group, a dichlorophenyl group, and a sulfonyl-methylamino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenacyl bromide with 3,4-dichlorophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenacyl or sulfonyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenacyl or sulfonyl derivatives.

Scientific Research Applications

Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]propionate
  • Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]butyrate

Uniqueness

Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its stability and potential for various applications compared to similar compounds.

Properties

IUPAC Name

phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO5S/c1-20(26(23,24)13-7-8-14(18)15(19)9-13)10-17(22)25-11-16(21)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRZCLRHSOBTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OCC(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate
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Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate
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Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate
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Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate
Reactant of Route 5
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Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate
Reactant of Route 6
Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate

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